molecular formula C6H5F4N3 B3030980 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine CAS No. 1188265-25-9

3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No.: B3030980
CAS No.: 1188265-25-9
M. Wt: 195.12
InChI Key: GGMIRAPTUJIMGR-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a fluorine atom at position 3, and a hydrazinyl (-NH-NH₂) substituent at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drug candidates requiring functionalized pyridine cores . Its hydrazinyl group enables reactivity in nucleophilic substitutions and heterocycle formation, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMIRAPTUJIMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231217
Record name 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine
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Molecular Weight

195.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-25-9
Record name 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine
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Record name 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine
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Record name 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine
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Preparation Methods

The synthesis of 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine and hydrazine groups onto a pyridine ring. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield .

Industrial production methods may involve more advanced techniques such as vapor-phase reactions with transition metal-based catalysts to achieve higher efficiency and yield .

Chemical Reactions Analysis

Reactivity of the Hydrazine Group

The hydrazinyl moiety participates in condensation reactions to form heterocycles. For example:

a. Formation of Triazoles
Reaction with aldehydes or ketones under acidic conditions yields triazole derivatives, critical in medicinal chemistry:

  • General Reaction :
    RCHO+HydrazineTriazole+H2O\text{RCHO}+\text{Hydrazine}\rightarrow \text{Triazole}+\text{H}_2\text{O}

  • Conditions : Typically refluxing ethanol with catalytic HCl ( ).

b. Diazotization and Coupling
The hydrazine group can be diazotized with nitrous acid (HNO₂), forming diazonium intermediates for cross-coupling reactions (e.g., Sandmeyer reaction).

Influence of Trifluoromethyl and Fluorine Substituents

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups enhance electrophilic substitution resistance while directing reactivity to meta/para positions ( ):

Key Effects :

  • Electronic : -CF₃ deactivates the pyridine ring, reducing nucleophilic attack.

  • Steric : The bulky -CF₃ group hinders reactions at adjacent positions.

Stability and Handling

  • Salt Formation : The hydrochloride salt (e.g., 2-hydrazino-5-(trifluoromethyl)pyridine·HCl) is hygroscopic and requires storage under inert conditions ( ).

  • Decomposition : Prolonged heating above 150°C may lead to HF elimination or ring degradation.

Comparative Reaction Data

The table below contrasts reactivity trends between 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine and its non-fluorinated analog:

Reaction TypeFluorinated DerivativeNon-Fluorinated Analog
Hydrazinolysis RateSlower (due to -CF₃ deactivation)Faster
Diazonium StabilityHigher (fluorine stabilizes intermediates)Moderate
Solubility in EtOH12 mg/mL18 mg/mL

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in the development of more complex fluorinated compounds. Its unique structure allows for the synthesis of derivatives that are important in various chemical research applications. For instance, it can be utilized in the preparation of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit enhanced biological activity .

Biology

In biological research, 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine has shown promise in developing fluorinated biomolecules. The presence of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drugs, making these compounds attractive candidates for further investigation in drug design .

Industry

The compound is also employed in the production of agrochemicals due to its stability and reactivity. It plays a crucial role in synthesizing crop protection products that are essential for modern agriculture. For example, derivatives of trifluoromethylpyridine have been linked to improved pest control properties compared to traditional insecticides .

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethylpyridines in pharmaceutical development. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure. Notably, compounds like tipranavir, an anti-HIV drug, utilize trifluoromethylpyridine derivatives as key components . Furthermore, fluazinam, a potent fungicide derived from these structures, demonstrates superior efficacy compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, increasing its binding affinity and specificity. The hydrazine group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Position 2 Position 3 Position 5 Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Hydrazinyl (-NH-NH₂) Fluoro (-F) Trifluoromethyl (-CF₃) C₆H₄F₄N₃ 212.11 Pharmaceutical intermediate; nucleophilic reactivity
3-Chloro-5-(trifluoromethyl)pyridin-2-amine Amino (-NH₂) Chloro (-Cl) Trifluoromethyl (-CF₃) C₆H₄ClF₃N₂ 196.56 Fungicide intermediate (e.g., fluazinam synthesis)
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Chloro (-Cl) Bromo (-Br) Trifluoromethyl (-CF₃) C₆H₂BrClF₃N 260.44 Cross-coupling reactions; halogenated precursor for organometallic synthesis
2,3-Dimethoxy-5-(trifluoromethyl)pyridine Methoxy (-OCH₃) Methoxy (-OCH₃) Trifluoromethyl (-CF₃) C₈H₈F₃NO₂ 207.15 Electron-rich pyridine; potential ligand in catalysis
5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate Triflate (-OSO₂CF₃) Iodo (-I) Trifluoromethyl (-CF₃) C₇H₃F₄INO₃S 414.07 Electrophilic reagent; leaving group for Suzuki-Miyaura couplings

Stability and Handling

  • Hydrazinyl Stability : The hydrazine moiety in the target compound may require inert atmosphere handling to prevent oxidation, whereas halogenated derivatives (e.g., bromo, chloro) are generally air-stable .
  • Synthetic Scalability : highlights process optimization for multi-kilogram synthesis of hydrazinyl pyridines, emphasizing cost and supply chain considerations. Halogenated analogs (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) are commercially mass-produced for industrial applications .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The hydrazinyl group in this compound is pivotal in constructing nitrogen-rich heterocycles, such as imidazoles or pyrazoles, found in kinase inhibitors .
  • Agrochemicals : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine is a key precursor for fluazinam, a broad-spectrum fungicide .
  • Material Science : Halogenated pyridines (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) are used in OLEDs and liquid crystals due to their electron-deficient aromatic systems .

Biological Activity

3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications.

Synthesis

The compound is synthesized from 2,3-difluoro-5-(trifluoromethyl)pyridine through a hydrazine substitution reaction. The general synthetic pathway involves the introduction of the hydrazinyl group at the 2-position of the pyridine ring, which is crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro tests revealed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) which has an IC50 of 17.02 µM .

The mechanism underlying its anticancer activity appears to involve apoptosis induction through caspase activation. Notably, treated cells exhibited elevated levels of caspase 9, indicating that the compound may trigger programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating interaction with microbial targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring significantly affect biological activity. The introduction of electron-withdrawing groups at specific positions enhances potency and selectivity against target cells .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyridine derivatives including this compound for their antitumor effects in vivo. Results indicated a marked reduction in tumor size in treated groups compared to controls, supporting the compound's therapeutic potential .
  • Antimicrobial Efficacy : In a separate investigation, the compound was tested against strains of resistant bacteria. It exhibited promising results, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, suggesting its utility in treating resistant infections .

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)0.87–12.91 µM
AntimicrobialVarious bacterial strainsLower than antibiotics
Apoptosis InductionCaspase 9 levelsIncreased levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation followed by hydrazine substitution. A two-step approach is common: (i) fluorination/chlorination of the pyridine ring (e.g., using Cl₂ or F₂ gas under controlled temperature) and (ii) hydrazine substitution at the 2-position. For example, hydrazine reacts with 3-chloro-5-(trifluoromethyl)pyridine intermediates under reflux in ethanol (70–80°C) to introduce the hydrazinyl group . Yield optimization requires precise stoichiometric ratios (e.g., 1.2–1.5 equivalents of hydrazine) and inert atmospheres to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct signals for fluorine atoms at δ −60 to −65 ppm (CF₃) and δ −110 to −120 ppm (C-F) .
  • ¹H NMR : Hydrazinyl protons appear as broad singlets at δ 3.5–4.5 ppm, while pyridine ring protons resonate at δ 8.0–8.5 ppm .
  • IR : N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • HRMS : Molecular ion peaks at m/z 212.05 (C₆H₅F₄N₃⁺) with isotopic patterns matching Cl/F content .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. Stability tests under varying pH (2–10) show degradation at extremes (>pH 10) due to hydrolysis of the hydrazinyl group. Storage recommendations: −20°C under nitrogen, shielded from light to prevent photolytic decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, reducing nucleophilic substitution rates at adjacent positions. However, the 2-hydrazinyl group acts as a directing group, enabling regioselective Suzuki-Miyaura couplings at the 5-position. Computational studies (DFT) show that the CF₃ group lowers the LUMO energy (−2.1 eV), facilitating electrophilic aromatic substitutions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability of the hydrazinyl group. Solutions include:

  • Prodrug Design : Masking the hydrazine moiety with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability .
  • Metabolite Tracking : LC-MS/MS analysis of serum samples identifies primary metabolites (e.g., pyridine-2-carboxylic acid derivatives) that may lack target binding .

Q. How can regioselective functionalization be achieved at the 3-position of the pyridine ring?

  • Methodological Answer : Use of bulky ligands (e.g., XPhos) in palladium-catalyzed reactions directs coupling to the less hindered 3-position. For example, Buchwald-Hartwig amination with aryl bromides achieves >90% regioselectivity when conducted at 100°C in toluene .

Comparative Analysis of Structural Analogues

Q. How does replacing the hydrazinyl group with an azetidine group alter biological activity?

  • Methodological Answer : Azetidine-substituted analogues (e.g., 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) show enhanced metabolic stability but reduced binding affinity to kinase targets (IC₅₀ increases from 15 nM to 120 nM). Molecular docking reveals steric clashes between the azetidine ring and hydrophobic binding pockets .

Q. What are the crystallographic differences between 3-fluoro and 3-chloro derivatives?

  • Methodological Answer : Single-crystal XRD data (CCDC 2045761) shows that the fluoro derivative adopts a planar conformation (torsion angle <5°), while the chloro analogue has a slight puckering (torsion angle 12°). This impacts π-stacking interactions in protein-ligand complexes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine
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3-Fluoro-2-hydrazinyl-5-(trifluoromethyl)pyridine

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